molecular formula C20H23N3O3 B2926396 methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate CAS No. 1235163-45-7

methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate

Cat. No.: B2926396
CAS No.: 1235163-45-7
M. Wt: 353.422
InChI Key: HKXCGNQXAFDCHB-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is a complex organic compound that features a unique combination of a benzodiazole moiety and an adamantane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and a carboxylic acid derivative.

    Attachment to Adamantane: The benzodiazole moiety is then attached to an adamantane carboxylic acid through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various enzymes and receptors, modulating their activity. The adamantane structure provides rigidity and enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is unique due to the combination of the benzodiazole and adamantane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(3H-benzimidazole-5-carbonylamino)adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18(25)19-6-12-4-13(7-19)9-20(8-12,10-19)23-17(24)14-2-3-15-16(5-14)22-11-21-15/h2-3,5,11-13H,4,6-10H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCGNQXAFDCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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